molecular formula C18H21FN4O2S B2427817 2-(4-fluorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105246-47-6

2-(4-fluorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2427817
CAS No.: 1105246-47-6
M. Wt: 376.45
InChI Key: AXNLOKZXGSTWDO-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H21FN4O2S and its molecular weight is 376.45. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) involved the synthesis of pyrazole-acetamide derivatives and their coordination complexes, highlighting the effect of hydrogen bonding on self-assembly processes. These complexes demonstrated significant antioxidant activity, suggesting potential applications in oxidative stress-related research and therapeutic developments Chkirate et al., 2019.

Anti-inflammatory Activity

Research by Sunder and Maleraju (2013) focused on the synthesis of N-(3-chloro-4-flurophenyl) acetamide derivatives, including structural analogs to the compound . These derivatives showed notable anti-inflammatory activity, indicating their potential in the development of anti-inflammatory agents Sunder & Maleraju, 2013.

Anti-Lung Cancer Activity

A study by Hammam et al. (2005) explored the synthesis of fluoro-substituted benzo[b]pyran derivatives, which exhibited anticancer activity against lung cancer cell lines. This suggests a potential application in cancer research and therapy, particularly in targeting lung cancer Hammam et al., 2005.

Potential Antipsychotic Agents

Wise et al. (1987) described the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showing an antipsychotic-like profile in behavioral animal tests. These compounds, including those structurally related to the one , did not interact with dopamine receptors, indicating their potential as novel antipsychotic agents Wise et al., 1987.

Dual Inhibitors for Tyrosine Kinases

Riadi et al. (2021) reported on the synthesis of a quinazolinone-based derivative that acted as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases. This compound displayed significant cytotoxic activity against various human cancer cell lines, suggesting its application in cancer treatment strategies Riadi et al., 2021.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S/c1-2-7-20-17(25)9-23-18(14-10-26-11-15(14)22-23)21-16(24)8-12-3-5-13(19)6-4-12/h3-6H,2,7-11H2,1H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNLOKZXGSTWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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